[(E)-3-cyanoprop-1-enyl] acetate
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Overview
Description
[(E)-3-cyanoprop-1-enyl] acetate is an organic compound that belongs to the ester family. Esters are known for their distinctive odors and are commonly used in fragrances and flavorings. This particular ester is characterized by the presence of a cyano group and a propenyl group attached to the acetic acid moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-cyano-propenyl ester typically involves the esterification of acetic acid with 3-cyano-propenyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of acetic acid 3-cyano-propenyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of azeotropic distillation can also be employed to remove water formed during the esterification process, driving the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: [(E)-3-cyanoprop-1-enyl] acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield acetic acid and 3-cyano-propenyl alcohol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Acetic acid and 3-cyano-propenyl alcohol.
Reduction: Acetic acid and 3-aminopropenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
[(E)-3-cyanoprop-1-enyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid 3-cyano-propenyl ester involves its interaction with specific molecular targets and pathways. The cyano group can undergo nucleophilic addition reactions, while the ester group can participate in hydrolysis and transesterification reactions. These interactions can lead to the formation of various bioactive compounds, which can exert their effects through different biochemical pathways.
Comparison with Similar Compounds
Acetic acid 2-cyano-propenyl ester: Similar structure but with the cyano group attached to the second carbon of the propenyl chain.
Acetic acid 3-cyano-butyl ester: Similar structure but with a butyl group instead of a propenyl group.
Acetic acid 3-cyano-phenyl ester: Similar structure but with a phenyl group instead of a propenyl group.
Uniqueness: [(E)-3-cyanoprop-1-enyl] acetate is unique due to the presence of both a cyano group and a propenyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[(E)-3-cyanoprop-1-enyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-6(8)9-5-3-2-4-7/h3,5H,2H2,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRMMZVJLMWNKE-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C=C/CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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